molecular formula C10H18O3S B8513920 6,6-Dimethyl-4-heptynyl methanesulfonate

6,6-Dimethyl-4-heptynyl methanesulfonate

Cat. No. B8513920
M. Wt: 218.32 g/mol
InChI Key: QNICNMLHITXGKO-UHFFFAOYSA-N
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Patent
US05306728

Procedure details

100 mg of the resulting alcohol compound was dissolved in 1 ml of ethyl acetate, and 60 μl of methanesulfonyl chloride and 200 μl of triethylamine were added. The mixture was stirred at room temperature for 1 hour, and then the precipitate of triethylamine hydrochloride was removed by filtration. The filtrate was diluted with ethyl acetate, and washed succesively with a saturated aqueous solution of sodium bicarbonate, 1N hydrochloric acid and a saturated aqueous slution of sodium chloride, then worked up in a customary manner to give 150 mg of the captioned compound as a colorless oil.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
60 μL
Type
reactant
Reaction Step Two
Quantity
200 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:10])([CH3:9])[C:3]#[C:4][CH2:5][CH2:6][CH2:7][OH:8].[CH3:11][S:12](Cl)(=[O:14])=[O:13].C(N(CC)CC)C>C(OCC)(=O)C>[CH3:11][S:12]([O:8][CH2:7][CH2:6][CH2:5][C:4]#[C:3][C:2]([CH3:10])([CH3:9])[CH3:1])(=[O:14])=[O:13]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
CC(C#CCCCO)(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
60 μL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
200 μL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate of triethylamine hydrochloride was removed by filtration
ADDITION
Type
ADDITION
Details
The filtrate was diluted with ethyl acetate
WASH
Type
WASH
Details
washed succesively with a saturated aqueous solution of sodium bicarbonate, 1N hydrochloric acid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)OCCCC#CC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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